

Application Note: Comprehensive Guide to Cholate Dosage, Concentration, and Methodologies

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Compound of Interest

Compound Name: Cholate
Cat. No.: B1235396

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Introduction

Cholate—utilized primarily as Sodium **Cholate** in biochemical research and as Cholic Acid in clinical pharmacology—is a primary bile acid with a rigid, planar steroidal structure. Due to its unique amphiphilic nature, it serves a dual purpose across the life sciences. In vitro, it acts as a highly effective anionic detergent for membrane protein solubilization and liposome formulation. In vivo, it is an FDA-approved therapeutic agent (Cholbam) used to treat rare bile acid synthesis disorders.

This application note synthesizes the physicochemical principles of **cholate** with field-proven protocols and clinical dosing guidelines, providing researchers and drug development professionals with a definitive, self-validating framework for its use.

Biochemical Applications: Sodium Cholate In Vitro Physicochemical Profile and Causality in Detergent Selection

Sodium **cholate** is an anionic detergent characterized by a steroidal ring with three alpha-oriented hydroxyl groups and a terminal carboxylic group[1]. Unlike linear-chain detergents (e.g., SDS), **cholate** lacks definitive, segregated lipophilic or hydrophilic regions, which prevents it from aggressively denaturing most proteins[1].

The defining metric for sodium **cholate** is its Critical Micelle Concentration (CMC) of approximately 14 mM (at pH 12 or neutral buffered solutions)[1][2].

- The Causality of CMC in Dialysis: The high CMC of sodium **cholate** is the exact reason it is preferred for liposome preparation and protein reconstitution. Detergents with low CMCs (like Triton X-100, CMC ~0.2 mM) form large, stable micelles that cannot easily pass through dialysis membranes. Because sodium **cholate** remains as a monomer at relatively high concentrations (up to 14 mM), it rapidly partitions across semi-permeable membranes, allowing for efficient detergent depletion and spontaneous lipid self-assembly[1][3].

Protocol: Liposome Preparation via Cholate Dialysis (Detergent Depletion)

This protocol utilizes the detergent removal method to form large unilamellar vesicles (LUVs). The system is self-validating: the successful removal of **cholate** is visually indicated by the transition of the solution from a clear micellar dispersion to a distinctly turbid liposomal suspension.

Materials:

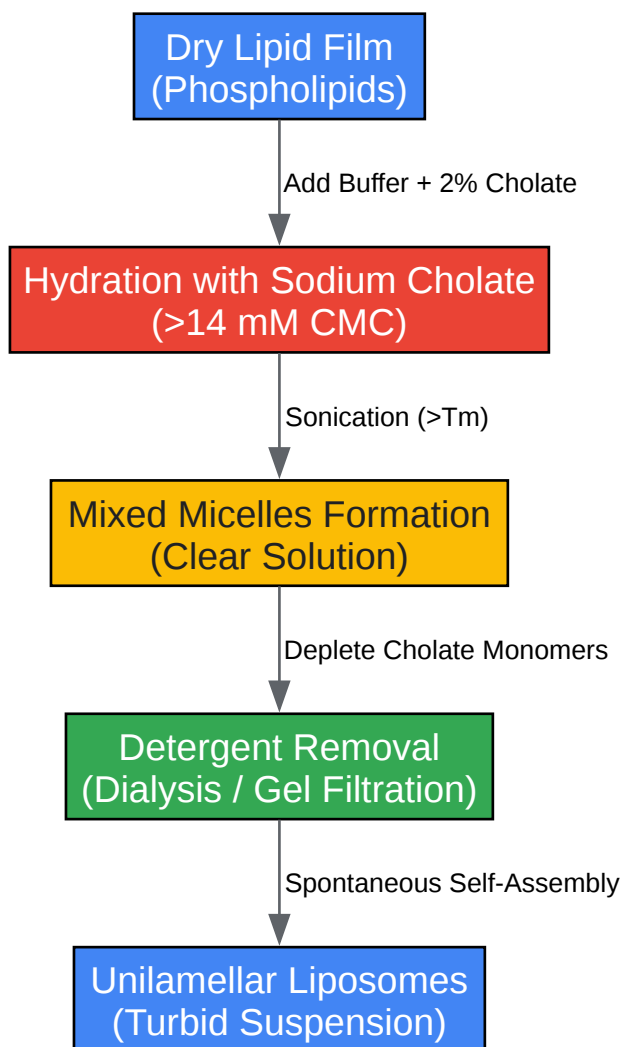
- Phospholipids (e.g., DMPC or DLPC)
- Sodium **Cholate** (Purified, ≥99%)[4]
- Hydration Buffer (e.g., 50 mM Potassium Phosphate, pH 7.25, 0.1 M NaCl)[5]
- 10 kDa MWCO Dialysis Cassettes

Step-by-Step Methodology:

- Lipid Film Formation: Dissolve the desired phospholipids in chloroform. Evaporate the solvent under a gentle nitrogen stream, followed by vacuum desiccation for 2 hours to yield a

dry, thin lipid film on the vessel wall.

- **Micellar Hydration:** Hydrate the lipid film using the hydration buffer supplemented with 2% w/v Sodium **Cholate** (~46 mM, well above the 14 mM CMC)[5]. The high concentration ensures complete solubilization of the lipids into mixed micelles.
- **Agitation & Clarification:** Sonicate the suspension in a bath sonicator at a temperature above the lipid's phase transition temperature () until the solution becomes completely clear. Validation Checkpoint: A cloudy solution at this stage indicates incomplete micellization; increase **cholate** concentration marginally or extend sonication.
- **Protein Incorporation (Optional):** If reconstituting membrane proteins (e.g., Cytochrome P450), add the purified protein to the clear mixed-micelle solution and incubate at 4°C for 1–2 hours[5].
- **Detergent Depletion:** Transfer the mixture into a 10 kDa MWCO dialysis cassette. Dialyze against 100 volumes of **cholate**-free hydration buffer at 4°C. Change the buffer after 4, 8, and 24 hours.
- **Final Validation:** As the **cholate** concentration drops below its CMC, lipids will spontaneously self-assemble into vesicles. The solution will turn turbid. Verify vesicle size and polydispersity index (PDI) via Dynamic Light Scattering (DLS).



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Caption: Workflow of liposome preparation via sodium **cholate** depletion.

Clinical Pharmacology: Cholic Acid (Cholbam)

Dosing

Therapeutic Indications

In clinical settings, oral Cholic Acid (marketed as Cholbam) is FDA-approved for the treatment of bile acid synthesis disorders due to single enzyme defects (SEDs) and as an adjunctive treatment for peroxisomal disorders (PDs), including Zellweger spectrum disorders[6][7].

Dosage Guidelines and Pharmacokinetics

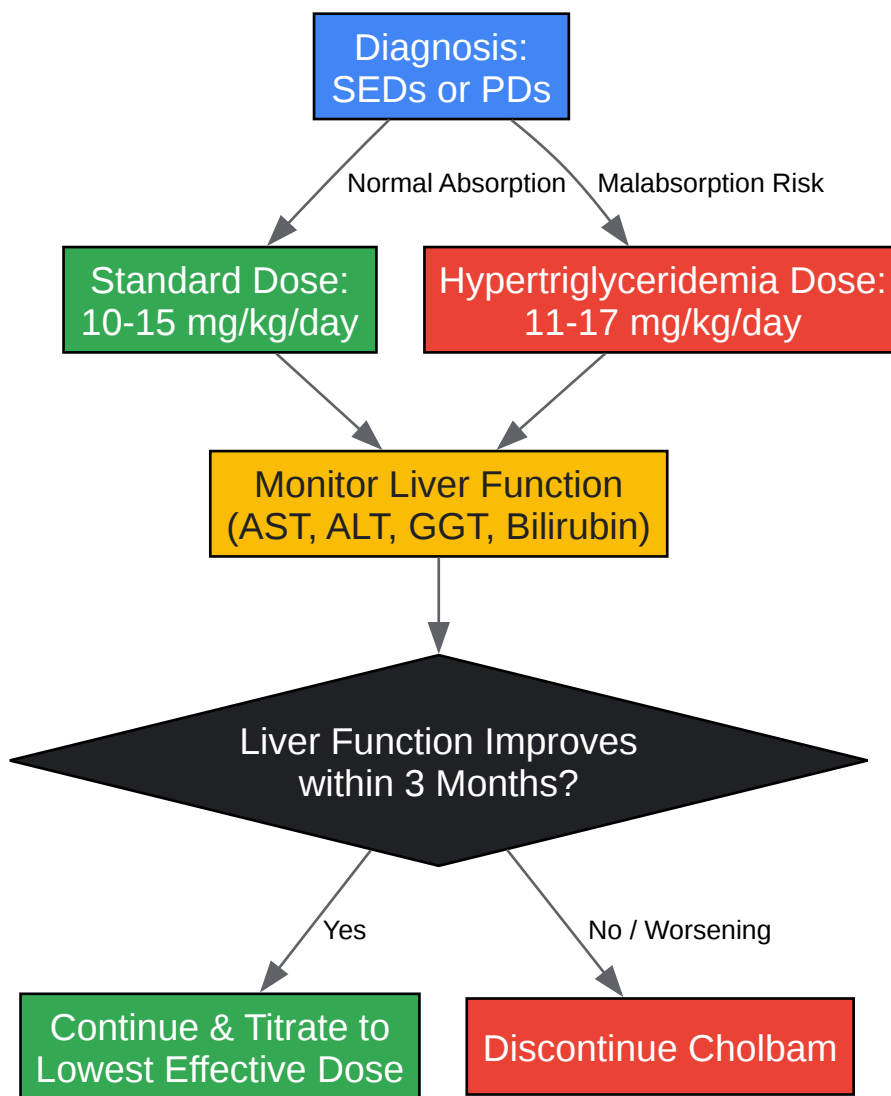
The dosing of cholic acid must be strictly weight-based to restore bile acid pools without inducing hepatotoxicity.

- **Standard Dosing:** The recommended dosage is 10 to 15 mg/kg administered orally once daily or in two divided doses for both pediatric and adult patients[6][8].
- **Causality of Dose Adjustment in Hypertriglyceridemia:** Patients with concomitant familial hypertriglyceridemia exhibit poor intestinal absorption of cholic acid. To account for this malabsorption and ensure sufficient systemic bioavailability, the dose must be increased by approximately 10%, resulting in a target range of 11 to 17 mg/kg/day[6][9].

Clinical Monitoring & Causality of Hepatotoxicity

Because exogenous bile acids can accumulate and cause severe liver damage if biliary output is impaired, the treatment protocol relies on a strict, self-validating monitoring loop.

- **Monitoring Parameters:** Serum AST, ALT, GGT, alkaline phosphatase (ALP), bilirubin, and INR must be monitored monthly for the first 3 months, quarterly for the next 9 months, and biannually thereafter[6][7].
- **Clinical Causality:** Simultaneous elevations of serum GGT and ALT are direct biomarkers of cholestasis and indicate a potential cholic acid overdose[7][8]. If liver function does not improve within 3 months, or if complete biliary obstruction develops, therapy must be immediately discontinued to prevent progression of underlying liver disease[6][9].



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Caption: Clinical dosing and monitoring algorithm for Cholic Acid (Cholbam).

Quantitative Data Summaries

Table 1: Physicochemical Properties of Sodium **Cholate** vs. Common Detergents[1][2][10]

Detergent	Type	Molecular Weight	CMC (mM)	Dialyzability	Primary Application
Sodium Cholate	Anionic (Steroidal)	430.55 g/mol	14.0	Excellent	Liposomes, Protein Reconstitution
CHAPS	Zwitterionic	614.88 g/mol	8.0 - 10.0	Good	Membrane Protein Solubilization
Triton X-100	Non-ionic	~625 g/mol	0.2 - 0.9	Poor	Cell Lysis, Wash Buffers
SDS	Anionic (Linear)	288.38 g/mol	8.2	Moderate	Protein Denaturation (PAGE)

 Table 2: Clinical Dosing Guidelines for Cholic Acid (Cholbam)^{[6][7][9]}

Patient Profile	Target Dosage	Administration Frequency	Dose Adjustment Rationale
Standard (SEDs / PDs)	10 – 15 mg/kg/day	Once daily or 2 divided doses	Baseline replacement of bile acid pool.
Familial Hypertriglyceridemia	11 – 17 mg/kg/day	Once daily or 2 divided doses	10% increase required due to poor intestinal absorption.
Hepatic Impairment / Overdose	Titrate down or Stop	N/A	Concurrent GGT/ALT elevation indicates toxicity/cholestasis.

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